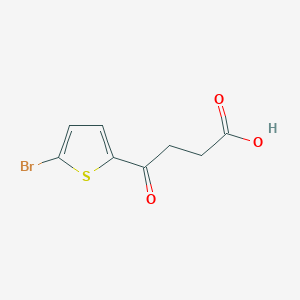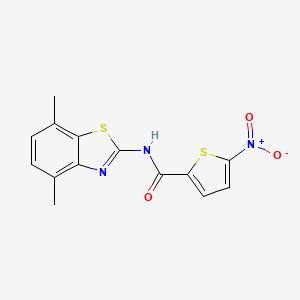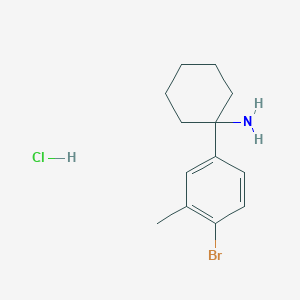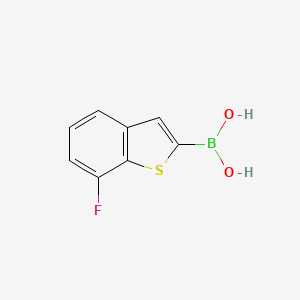![molecular formula C28H31N3O5S3 B2545232 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-[bis(2-methoxyethyl)sulfamoyl]benzamide CAS No. 325988-57-6](/img/structure/B2545232.png)
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-[bis(2-methoxyethyl)sulfamoyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzothiazole and its derivatives typically involves condensation reactions. For instance, N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide (NBTCS) was synthesized through the condensation of 4-chlorobenzenesulphonyl chloride and 2-aminobenzothiazole in acetone under reflux conditions . Similarly, N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides were produced by reacting substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water, which is considered a "green" synthesis approach due to the use of water as a solvent . Another method involved the synthesis of N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives using benzoyl chloride and hydrazine, followed by the synthesis of N-(4-chloro benzylidene) aryl hydrazide .
Molecular Structure Analysis
The molecular structure of these compounds is characterized using various spectroscopic techniques. UV-Vis, IR, 1H- and 13C-NMR spectroscopies, along with elemental analysis and molar conductance measurements, were used to characterize the ligand and its metal complexes in the case of NBTCS . Single crystal X-ray crystallographic studies were conducted for certain benzamide derivatives, revealing the crystallization in specific space groups and the presence of inter and intramolecular hydrogen bonding .
Chemical Reactions Analysis
The benzothiazole derivatives synthesized in these studies were primarily evaluated for their antimicrobial activities. The ligand NBTCS and its metal complexes showed significant in vitro antibacterial activities against various strains such as Escherichia coli, Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa . Other synthesized thiazole derivatives also demonstrated good antimicrobial activity, particularly when the phenyl ring was substituted with electron-donating groups . The antimicrobial efficacy of benzamide derivatives was assessed in vitro, with some compounds showing significant antibacterial and antifungal activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure and the substituents present on the phenyl ring. Electron-donating substituents like hydroxyl and amino groups were found to enhance antimicrobial activity, while electron-withdrawing groups like nitro substituents resulted in lower activity . The coordination number of metal complexes, as well as the mode of coordination, can also influence the physical properties, as seen in the case of NBTCS complexes with neodymium(III) and thallium(III) .
Relevant Case Studies
The case studies presented in the papers focus on the antimicrobial evaluation of the synthesized compounds. For example, the NBTCS ligand and its complexes were compared against standard antibiotics such as ciprofloxacin, gentamicin, and co-trimoxazole, showing higher activity against the tested microorganisms . Another study evaluated the anti-tubercular activity of novel benzamide derivatives against Mycobacterium tuberculosis, using streptomycin as a standard drug for comparison .
科学的研究の応用
Antitumor Activity
A study conducted by Ostapiuk et al. (2017) involved the synthesis of new carboxamides, including N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl] derivatives, and their investigation for antitumor activity. It was found that some of these compounds, such as N-[5-(3-hlorobenzyl)-1,3-thiazol-2- yl]-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamide, demonstrated significant antitumor effects, indicating their potential as innovative anti-cancer agents (Ostapiuk, Frolov, & Matiychuk, 2017).
Synthesis Techniques
Wang et al. (2008) described a copper-catalyzed intramolecular cyclization process to synthesize various N-benzothiazol-2-yl-amides, showcasing a method for producing compounds similar to the one . This approach highlights the importance of novel synthesis methods in creating such complex molecules (Wang et al., 2008).
Antimicrobial and Pharmacological Screening
Patel et al. (2009) synthesized various benzothiazole derivatives and screened them for antimicrobial, anti-inflammatory, and other biological activities. This research points towards the broad spectrum of pharmacological applications for benzothiazole derivatives, which includes the compound (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).
Structural Characterization and Supramolecular Aggregation
Sagar et al. (2018) synthesized and characterized closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides, focusing on their molecular conformations and modes of supramolecular aggregation. This study contributes to the understanding of structural and molecular properties of such compounds (Sagar, Yathirajan, Rathore, & Glidewell, 2018).
Diuretic Activity
A study by Yar and Ansari (2009) explored the in vivo diuretic activity of biphenyl benzothiazole-2-carboxamide derivatives, demonstrating the potential of benzothiazole compounds in the development of new diuretics (Yar & Ansari, 2009).
特性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-[bis(2-methoxyethyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O5S3/c1-35-17-15-31(16-18-36-2)39(33,34)20-13-11-19(12-14-20)26(32)30-28-25(21-7-3-5-9-23(21)37-28)27-29-22-8-4-6-10-24(22)38-27/h4,6,8,10-14H,3,5,7,9,15-18H2,1-2H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQLLHVLNKKYJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Dimethylsulfamoylamino)methyl]-5-thiophen-3-ylpyridine](/img/structure/B2545149.png)
![Tert-butyl 4-[2-(2-phenylmethoxyethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl]piperidine-1-carboxylate](/img/structure/B2545150.png)



![5-bromo-2-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2545156.png)

![Ethyl 2-oxo-decahydrocyclohepta[b]pyrrole-3a-carboxylate](/img/structure/B2545160.png)
![1-({2-[(2,4-Dinitrophenyl)amino]ethyl}amino)propan-2-ol](/img/structure/B2545161.png)

![2-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;dihydrochloride](/img/structure/B2545163.png)
![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-bromophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2545167.png)
![2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2545170.png)
![3-amino-N-(3,4-dichlorophenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2545172.png)